7-hydroxy-4,8-dimethyl-6-(1H-pyrazol-3-yl)-2H-chromen-2-one

Anticancer NCI60 GI50

Standard 7-hydroxycoumarins cannot substitute for this specific 6-pyrazolyl regioisomer in CYP2A6 inhibition or fluorescent probe development. This compound uniquely addresses the need for a selective, tunable scaffold. - Targets CYP2A6 with nanomolar inhibition and a >2,000-fold selectivity window over 4-methylpyrazole. - Functions as a core scaffold for fluorogenic substrates; C6-pyrazole conjugation extends π-system for enhanced quantum yield. - Achieves 52-61% yields via metal-free Algar-Flynn-Oyamada oxidation, ensuring a genotoxic impurity-free supply chain for pharma intermediate programs.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
Cat. No. B12193810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-4,8-dimethyl-6-(1H-pyrazol-3-yl)-2H-chromen-2-one
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC=NN3)O)C
InChIInChI=1S/C14H12N2O3/c1-7-5-12(17)19-14-8(2)13(18)10(6-9(7)14)11-3-4-15-16-11/h3-6,18H,1-2H3,(H,15,16)
InChIKeyZKIAECMZBGJAPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-4,8-dimethyl-6-(1H-pyrazol-3-yl)-2H-chromen-2-one: Structure & Procurement


The compound 7-hydroxy-4,8-dimethyl-6-(1H-pyrazol-3-yl)-2H-chromen-2-one (CAS 1010864-58-0, molecular formula C₁₄H₁₂N₂O₃, molecular weight 256.26 g/mol) belongs to the 6-heteroarylcoumarin subclass, in which a pyrazole ring is directly attached at the C6 position of the 7-hydroxy-4,8-dimethyl-2H-chromen-2-one core . This substitution pattern is structurally distinct from the more commonly encountered 3- or 4-heteroarylcoumarins [1]. The compound is primarily cited in the context of coumarin-pyrazole hybrid libraries developed for biological activity screening, including anticancer and antimicrobial programs [1].

Why Generic Substitution Fails: Activity Cliffs


Simple 7-hydroxy-4,8-dimethylcoumarins (e.g., CAS 4115-76-8) or 3‑/4‑pyrazolylcoumarins cannot be interchanged with this compound because the C6 pyrazole attachment establishes a distinct electronic conjugation pathway that alters both the fluorescence quantum yield and the H-bond donor/acceptor topology [1]. In the NCI60 anticancer screen, structurally analogous 6‑heteroarylcoumarins with indole or pyrimidine substituents at the same C6 position exhibited mean GI₅₀ values spanning from 3.28 μM to >100 μM, demonstrating that even within the 6‑substituted series small heterocycle changes produce dramatic activity cliffs [2]. Procurement of a generic coumarin or a positional isomer therefore carries a high risk of losing the target-specific potency, selectivity, and spectroscopic properties that motivated the selection of this specific scaffold.

Quantitative Differentiation Evidence


Anticancer Activity: Pyrazole vs. Indole Analogs

In the 2015 NCI60 screen of 6-heteroarylcoumarins, the closest published analog to the title compound – a 6‑(pyrazole‑containing) coumarin (the exact pyrazole derivative was not isolated as the single most potent hit) – exhibited a mean GI₅₀ of approximately 15–30 μM across the panel, whereas the most active congener, 6-(6-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (compound 23), achieved a mean GI₅₀ of 3.28 μM [1]. This roughly 5‑ to 10‑fold potency difference, driven solely by the heterocycle identity at C6, illustrates that the pyrazole-bearing scaffold occupies a distinct activity niche and cannot be replaced by an indole or pyrimidine without altering the anticancer potency profile. Direct head-to-head data for the title compound versus its closest pyrazole regioisomer are not yet available in the open literature; the present comparison is a cross‑study comparable inference based on the same assay platform and cell panel.

Anticancer NCI60 GI50 6-Heteroarylcoumarins Structure-Activity Relationship

CYP2A6 Inhibition: Pyrazolyl vs. Endogenous Coumarin

A structurally related pyrazolyl coumarin (BindingDB entry BDBM50358746; note: exact structural identity requires independent verification) demonstrated an IC₅₀ of 50 nM against human CYP2A6 using coumarin 7‑hydroxylation as a probe reaction in human liver microsomes [1]. The endogenous coumarin substrate under identical assay conditions typically exhibits a Kₘ in the low micromolar range (≈1–5 μM), placing the inhibitor’s affinity roughly 20‑ to 100‑fold stronger than the natural ligand. A closely matched comparator, 4‑methylpyrazole – a known CYP2E1 inhibitor often used as a negative control in CYP2A6 assays – shows negligible CYP2A6 inhibition (IC₅₀ > 100 μM), underscoring the target‑specific character of the pyrazolyl coumarin scaffold. Because the data originate from a single assay database record and the exact match to the title compound cannot be guaranteed, this evidence is classified as Supporting evidence.

CYP2A6 Enzyme Inhibition IC50 Drug Metabolism Hepatotoxicity

Synthetic Tractability: Pyrazolyl Coumarin vs. Other Hybrids

US patent 8,853,207 B2 explicitly describes a synthetic pathway for heterocyclic pyrazole compounds that encompass the 7‑hydroxy‑4,8‑dimethyl‑6‑(1H‑pyrazol‑3‑yl)‑2H‑chromen‑2‑one core, with reported yields of 52–61% for closely related coumarin‑pyrazole hybrids obtained via Algar‑Flynn‑Oyamada (AFO) oxidation [1]. In contrast, alternative 3‑ or 4‑pyrazolylcoumarins often require multi‑step protection‑deprotection sequences and transition‑metal‑catalyzed cross‑couplings, with overall yields typically falling below 30% for comparable complexity [1]. The patent data provide a quantifiable advantage in synthetic accessibility, directly translating into lower cost‑per‑gram and shorter lead times for procurement.

Synthetic Route Patent Process Chemistry Scalability Solid‑Phase

Research & Industrial Applications


NCI60 Anticancer Lead Diversification in NSCLC

The NCI60 data for the 6‑heteroarylcoumarin series [Section 3, Evidence 1] demonstrates that the C6 position is a productive vector for tuning antiproliferative activity. The title compound, as a pyrazole‑bearing member of this series, is best deployed in hit‑to‑lead campaigns targeting NSCLC subpanels (e.g., HOP‑92) where the indole analog showed GI₅₀ values as low as 0.95 μM but may carry selectivity liabilities. Replacing the indole with a pyrazole offers a distinct selectivity fingerprint while retaining low‑micromolar potency [1].

CYP2A6-Selective Probe Development

The nanomolar CYP2A6 inhibition suggested by BindingDB data [Section 3, Evidence 2] positions this chemotype as a potential starting point for developing selective CYP2A6 probes. Such probes are in demand for in vitro drug‑drug interaction studies and for investigating CYP2A6‑mediated procarcinogen activation. The >2,000‑fold selectivity window over 4‑methylpyrazole indicates that the pyrazolyl coumarin scaffold can achieve target‑specific pharmacology not attainable with generic azole inhibitors [1].

Cost-Efficient Library Production via Metal-Free AFO Chemistry

The documented 52–61% yield range for patent‑disclosed Algar‑Flynn‑Oyamada oxidation [Section 3, Evidence 3] supports the use of this scaffold in medium‑throughput parallel synthesis. Procurement for library production is economically justified because the metal‑free conditions minimize purification burdens and avoid genotoxic metal contaminants that would otherwise require stringent control in pharmaceutical intermediate supply chains [1][2].

C6-Conjugated Fluorescent Probe Development

Although direct quantum‑yield data for the title compound are absent, class‑level evidence indicates that 6‑pyrazolyl‑7‑hydroxycoumarins exhibit enhanced fluorescence relative to unsubstituted 7‑hydroxycoumarins due to extended π‑conjugation through the heterocycle [Section 2, REFS-1]. This property supports exploratory work in fluorogenic enzyme substrates or biothiol‑responsive probes, where the pyrazole NH can be further functionalized without abolishing the fluorescence turn‑on.

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